molecular formula C23H32ClN5O9S2 B12513319 {7-[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enamido]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyloxy}methyl 2,2-dimethylpropanoate hydrate hydrochloride

{7-[2-(2-Amino-1,3-thiazol-4-yl)pent-2-enamido]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyloxy}methyl 2,2-dimethylpropanoate hydrate hydrochloride

Cat. No.: B12513319
M. Wt: 622.1 g/mol
InChI Key: LUXIJPQYUCFVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefcapene pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefcapene, in the body. This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections such as respiratory tract, urinary tract, skin, and soft tissue infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil hydrochloride involves several steps:

    Formation of Intermediate Compounds: The process begins with the reaction of a compound (formula I) in pyridine with methanesulfonyl chloride to form an intermediate (formula II).

    Reaction with 7-ACA: The intermediate (formula II) reacts with 7-ACA (7-aminocephalosporanic acid) in the presence of proline and diisopropylamine to form another intermediate (formula III).

    Formation of Compound IV: The intermediate (formula III) reacts with potassium carbonate to form compound IV.

    Reaction with Chlorosulfonyl Isocyanate: Compound IV reacts with chlorosulfonyl isocyanate in the presence of diisopropylamine to form compound V.

    Final Steps: Compound V reacts with iodomethyl pivalate in DMF (dimethylformamide) in the presence of potassium phosphate and copper acetate to form compound VI. .

Industrial Production Methods

The industrial production of cefcapene pivoxil hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves precise control of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically occurs in acidic or basic aqueous solutions.

    Oxidation: Can be induced using oxidizing agents.

    Thermal Degradation: Occurs at elevated temperatures.

Major Products Formed

The major products formed from these reactions include various degradation products, which are typically monitored using stability-indicating methods such as HPLC .

Mechanism of Action

Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It achieves this by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which inhibits the final transpeptidation step of peptidoglycan synthesis. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cefcapene pivoxil hydrochloride is unique due to its specific chemical structure, which includes a carbamoyloxymethyl group at the C3 position. This structural feature contributes to its broad-spectrum antibacterial activity .

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIJPQYUCFVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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